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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of

AZD1283, a potent and selective P2Y12 receptor antagonist. The information is compiled from

peer-reviewed literature and is intended for research and development purposes.

I. Overview of AZD1283
AZD1283 is a reversible, orally active antagonist of the P2Y12 receptor, a key player in platelet

activation and aggregation. By blocking this receptor, AZD1283 inhibits ADP-induced platelet

aggregation, making it a compound of interest for the prevention of thrombotic events.

II. Synthesis of AZD1283
A multi-kilogram scale synthesis of AZD1283 has been developed, providing a robust and

scalable method for producing the active pharmaceutical ingredient (API). The synthesis is a

two-step process involving a coupling reaction followed by an amide bond formation.

A. Multi-Kilogram Scale Synthesis Protocol
This protocol is adapted from the process described in Organic Process Research &

Development.

Step 1: Synthesis of 1-(5-cyano-3-(ethoxycarbonyl)-2-methylpyridin-6-yl)piperidine-4-carboxylic

acid
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Reaction: Coupling of Ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic

acid (isonipecotic acid).

Procedure:

Combine Ethyl 6-chloro-5-cyano-2-methylnicotinate and 4-piperidinecarboxylic acid in a

suitable reaction vessel.

The reaction is carried out in a suitable solvent.

The mixture is heated to facilitate the coupling reaction.

Upon completion, the product is isolated.

Yield: 81%[1][2]

Step 2: Synthesis of AZD1283 (Amide Coupling)

Reaction: Amide coupling of the product from Step 1 with benzylsulfonamide.

Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI)[1][2]

Procedure:

The carboxylic acid from the previous step is activated with CDI.

Benzylsulfonamide is then added to the reaction mixture.

The reaction proceeds to form the final AZD1283 product.

Yield: 79%[1][2]

B. Radiosynthesis of [11C]AZD1283
For use in Positron Emission Tomography (PET) imaging, a radiolabeled version of AZD1283,

[11C]AZD1283, can be synthesized.

Reaction: Palladium-catalyzed cross-coupling reaction.
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Precursors: A brominated precursor of AZD1283 and [11C]HCN.[3]

Procedure:

The brominated precursor is reacted with [11C]HCN in the presence of a palladium

catalyst.

The reaction mixture is heated in a pressurized reactor.

Yield and Purity: This method reliably produces [11C]AZD1283 with high chemical and

radiochemical purity (>99%).[3]

III. Purification of AZD1283
Purification is a critical step to ensure the high purity of the final AZD1283 product, suitable for

research and potential clinical applications. The method of purification depends on the scale

and the intended use of the compound.

A. Purification of Non-Radiolabeled AZD1283 (Multi-
Kilogram Scale)
While the specific details for the multi-kilogram scale purification are proprietary and not fully

disclosed in the public literature, the process would typically involve crystallization to achieve

high purity of the final API.

General Crystallization Protocol (Conceptual)

Solvent Selection: Choose a solvent system in which AZD1283 has high solubility at

elevated temperatures and low solubility at room temperature or below.

Dissolution: Dissolve the crude AZD1283 in the selected solvent at an elevated temperature.

Cooling and Crystallization: Slowly cool the solution to induce crystallization. The rate of

cooling can influence crystal size and purity.

Isolation: The crystallized AZD1283 is isolated by filtration.

Washing: The filter cake is washed with a cold solvent to remove residual impurities.
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Drying: The purified AZD1283 is dried under vacuum to remove residual solvents.

B. Purification of [11C]AZD1283 (Semi-Preparative
HPLC)
The radiolabeled [11C]AZD1283 is purified using semi-preparative High-Performance Liquid

Chromatography (HPLC).[3]

Column: Phenomenex Gemini 5 µm C18 110 Å, 250 x 10 mm.[3]

Mobile Phase:

A: Water with 0.1% trifluoroacetic acid (TFA) by volume.[3]

B: Acetonitrile (MeCN) with 0.1% TFA by volume.[3]

Gradient Program: 50-90% B over 20 minutes.[3]

Flow Rate: 5 mL/min.[3]

Post-Purification: The purified [11C]AZD1283 is trapped on a C18 Sep-Pak cartridge and

reformulated in a suitable vehicle for in vivo studies (e.g., saline with 10% ethanol).[3]

IV. Quantitative Data Summary
Parameter

Multi-Kilogram
Synthesis (Step 1)

Multi-Kilogram
Synthesis (Step 2)

[11C]AZD1283
Radiosynthesis

Yield 81%[1][2] 79%[1][2] 12.69 ± 10.64 mCi

Purity - >98% (typical for API)
>99% (radiochemical)

[3]

Molar Activity N/A N/A
1142.84 ± 504.73

mCi/µmol[3]

V. Visualizations
A. AZD1283 Synthesis Workflow
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Step 1: Coupling Reaction

Step 2: Amide Coupling
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Caption: Multi-kilogram synthesis workflow for AZD1283.

B. P2Y12 Receptor Signaling Pathway and Inhibition by
AZD1283
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification of AZD1283]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665933#azd1283-synthesis-and-purification-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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